![molecular formula C8H5ClFN B1420817 5-(Chloromethyl)-2-fluorobenzonitrile CAS No. 1260892-59-8](/img/structure/B1420817.png)
5-(Chloromethyl)-2-fluorobenzonitrile
Overview
Description
5-(Chloromethyl)-2-fluorobenzonitrile (CMFB) is a chemical compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used as a reagent for a variety of syntheses, and its mechanism of action has been studied extensively. In addition, its biochemical and physiological effects have been studied in both in vitro and in vivo models.
Scientific Research Applications
Synthesis of Biobased Furans
5-(Chloromethyl)-2-fluorobenzonitrile: can be utilized in the synthesis of biobased furans, which are compounds of significant interest due to their potential as sustainable chemical feedstocks. The presence of a chloromethyl group allows for various reactions, including substitutions that can lead to the production of valuable furan derivatives .
Polymer Research
This compound can act as a precursor in the synthesis of polymers with specific properties. For example, it can be used in atom transfer radical polymerization (ATRP) to create polymers with fluorescent end groups, which have applications in materials science and engineering .
Pharmacological Research
Derivatives of 5-(Chloromethyl)-2-fluorobenzonitrile have been explored for their pharmacological potential. Research indicates that certain derivatives exhibit significant anti-inflammatory, analgesic, and antipyretic activities, comparable to standard drugs.
Hyper Cross-Linked Polymers (HCPs)
The compound is a candidate for the synthesis of HCPs, which are porous materials with a wide range of applications. HCPs synthesized using this compound could be used in environmental pollution control, catalysis, and energy storage due to their high surface area and porosity .
properties
IUPAC Name |
5-(chloromethyl)-2-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPDAAJCKMRPJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-fluorobenzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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